Sabcomeline hydrochloride
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Overview
Description
Sabcomeline Hydrochloride, also known as R-(Z)-(+)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile hydrochloride, is a potent and functionally selective muscarinic M1 receptor partial agonist. It has been studied for its potential therapeutic effects in treating cognitive deficits associated with Alzheimer’s disease and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sabcomeline Hydrochloride involves the formation of the hydrochloride salt of R-(Z)-(+)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile. The synthetic route typically includes the following steps:
- Formation of the azabicyclo[2.2.2]octane ring system.
- Introduction of the methoxyimino group.
- Formation of the acetonitrile moiety.
- Conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Sabcomeline Hydrochloride primarily undergoes substitution reactions due to the presence of the methoxyimino and acetonitrile groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Sabcomeline Hydrochloride has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound to study muscarinic receptor interactions and ligand binding.
Biology: Investigated for its effects on cognitive functions and memory enhancement in animal models.
Medicine: Explored as a potential treatment for Alzheimer’s disease, schizophrenia, and major depressive disorder.
Industry: Potential applications in the development of new pharmaceuticals targeting muscarinic receptors .
Mechanism of Action
Sabcomeline Hydrochloride exerts its effects by selectively binding to and activating muscarinic M1 receptors. This activation enhances cholinergic neurotransmission, which is crucial for cognitive functions such as learning and memory. The compound’s partial agonist activity ensures that it can modulate receptor activity without causing excessive stimulation, thereby reducing the risk of side effects .
Comparison with Similar Compounds
Arecoline: A non-selective muscarinic receptor agonist with limited efficacy in cognitive tests.
RS86: Another muscarinic receptor agonist with similar effects but less selectivity for M1 receptors.
Oxotremorine and Pilocarpine: Non-selective muscarinic agonists with broader receptor activity.
Uniqueness of Sabcomeline Hydrochloride: this compound stands out due to its high selectivity for M1 receptors and its partial agonist activity. This selectivity allows for targeted modulation of cognitive functions with a lower risk of cholinergic side effects compared to non-selective agonists .
Properties
CAS No. |
159912-58-0 |
---|---|
Molecular Formula |
C10H16ClN3O |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13;/h8-9H,2-5,7H2,1H3;1H/b12-10+;/t9-;/m0./s1 |
InChI Key |
INJWRVWKJFJRFO-SCRZZQONSA-N |
SMILES |
CON=C(C#N)C1CN2CCC1CC2.Cl |
Isomeric SMILES |
CO/N=C(\C#N)/[C@H]1CN2CCC1CC2.Cl |
Canonical SMILES |
CON=C(C#N)C1CN2CCC1CC2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sabcomeline hydrochloride; BCI-224; BRL-55473; CEB-2424; SB-202026A; BCI224; BRL55473; CEB2424; SB202026A. Memric. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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